2-(5-methyl-1H-pyrazol-3-yl)acetic acid - 41669-06-1

2-(5-methyl-1H-pyrazol-3-yl)acetic acid

Catalog Number: EVT-2962950
CAS Number: 41669-06-1
Molecular Formula: C6H8N2O2
Molecular Weight: 140.142
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Reaction of 3-methyl-1H-pyrazol-5-amine with ethyl acrylate: This method involves a multi-step synthesis, starting with the reaction of 3-methyl-1H-pyrazol-5-amine with ethyl acrylate, followed by hydrolysis to yield the desired acid [].
  • Reaction of 5-methyl-2,4-dihydro-3H-pyrazol-3-one with ethyl chloroacetate: This method involves alkylation of 5-methyl-2,4-dihydro-3H-pyrazol-3-one with ethyl chloroacetate followed by hydrolysis to obtain the target compound [].
Chemical Reactions Analysis
  • Esterification: The carboxylic acid group can be readily esterified using various alcohols under acidic conditions [].
  • Amide formation: Reaction with amines in the presence of a coupling reagent leads to the formation of amides [, , , ].
  • Salt formation: The acidic nature allows for the formation of salts with organic and inorganic bases [, , , ].
Mechanism of Action
  • Sigma receptor antagonists: Derivatives containing a basic amine connected via an ethylenoxy spacer to the pyrazole ring show high affinity for the sigma-1 receptor, which is implicated in various neurological processes [].
Applications
  • Medicinal chemistry: As building blocks for synthesizing biologically active compounds targeting various diseases [, , , , , , , , , , , , ].
  • Agricultural chemistry: As potential insecticidal agents against pests like Helicoverpa armigera [].
  • Coordination chemistry: As ligands in synthesizing metal complexes with interesting structural and magnetic properties [].
  • Compound Description: This compound serves as a crucial intermediate in synthesizing various 1,2,4-triazole derivatives with analgesic properties. []
  • Relevance: This compound is structurally analogous to 2-(5-methyl-1H-pyrazol-3-yl)acetic acid, sharing a common pyrazole ring system. The difference lies in the substituent at the acetic acid moiety. In this compound, the carboxylic acid group of 2-(5-methyl-1H-pyrazol-3-yl)acetic acid is replaced with an ethyl ester group. []

2-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl) acetohydrazide

  • Compound Description: This compound is another vital intermediate in the synthesis of 1,2,4-triazole derivatives investigated for their analgesic potential. []
  • Relevance: This compound shares a similar structure with 2-(5-methyl-1H-pyrazol-3-yl)acetic acid, both containing the same pyrazole core. The distinction lies in the substitution at the acetic acid moiety. In this compound, the carboxylic acid group of 2-(5-methyl-1H-pyrazol-3-yl)acetic acid is replaced by a hydrazide group. []

5-methyl-2-((5-substituted aryl-4H-1, 2, 4-triazol-3-yl)methyl)-2,4-dihydro-3H-pyrazol-3-one

  • Compound Description: This class of compounds, incorporating both pyrazole and 1,2,4-triazole moieties, was synthesized and evaluated for analgesic properties. Derivatives containing -Cl, -OCH3, and -NO2 functional groups showed promising analgesic effects. []

N-(2-amino-5-methylphenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide

  • Compound Description: This particular compound was the subject of crystal structure analysis, revealing its angular conformation and the presence of N—H⋯O, N—H⋯N hydrogen bonds, and C—H⋯π(ring) interactions within its crystal lattice. []
  • Relevance: This compound exhibits significant structural similarity to 2-(5-methyl-1H-pyrazol-3-yl)acetic acid. The key difference lies in the replacement of the carboxylic acid group in 2-(5-methyl-1H-pyrazol-3-yl)acetic acid with an N-(2-amino-5-methylphenyl)acetamide moiety. This alteration introduces new functionalities and potential hydrogen-bonding sites, influencing its crystal packing and potential biological activity. []

N-{2-[2-(5-methyl-1H-pyrazol-3-yl)acetamido]phenyl}benzamide monohydrate

  • Compound Description: This compound was investigated for its crystal structure. It features a U-shaped conformation and a network of hydrogen bonds (O—H⋯O, N—H⋯O, N—H⋯N, C—H⋯O) and C—H⋯π(ring) contacts, contributing to its three-dimensional structure. []
  • Relevance: This compound is closely related to 2-(5-methyl-1H-pyrazol-3-yl)acetic acid, containing the same 2-(5-methyl-1H-pyrazol-3-yl)acetamide core structure. The primary distinction is the presence of an additional benzamide substituent attached to the phenyl ring. This modification may impact its physicochemical properties and potential biological interactions. []
  • Compound Description: This compound acts as a sigma receptor antagonist and shows potential in treating diarrhea, lipoprotein disorders, migraine, obesity, arthritis, hypertension, and more. Different polymorphs and solvates of this compound were explored to optimize its pharmaceutical properties. [, , , , , , ]
  • Relevance: This compound is structurally similar to 2-(5-methyl-1H-pyrazol-3-yl)acetic acid, as both share a common pyrazole ring. The key difference lies in the substitution pattern on the pyrazole ring and the presence of an extended side chain ending in a morpholine ring in this compound. [, , , , , , ]

5-chloro-N2-[(1S)-1-(5-fluoropyrimidin-2-yl)ethyl]-N4-(5-methyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine (AZD1480)

  • Compound Description: This compound, also known as AZD1480, acts as a potent Jak2 inhibitor, showing efficacy in treating myeloproliferative neoplasms by inhibiting Jak2 V617F signaling. []
  • Relevance: AZD1480 contains the 5-methyl-1H-pyrazol-3-yl moiety, directly linking it to 2-(5-methyl-1H-pyrazol-3-yl)acetic acid. This shared structural element suggests a possible common binding motif or interaction with specific targets, highlighting the importance of this group in medicinal chemistry. []

2-(4-((2-(4-alkoxyphenyl)-5-methyloxazol-4-yl)methyl)-1-alkyl-5-methyl-1H-pyrazol-3-yloxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol

  • Compound Description: This series of pyrazole-based heterocycles, linked to a sugar moiety, were synthesized and exhibited moderate anti-diabetic activity, potentially through a mechanism related to urinary glucose excretion. []
  • Relevance: This group of compounds shares the 5-methyl-1H-pyrazol-3-yl core structure with 2-(5-methyl-1H-pyrazol-3-yl)acetic acid. The presence of the sugar moiety and the oxazole ring system in these molecules highlights efforts to modify and optimize the core structure for improved antidiabetic activity. []

4-{2-[5-methyl-1-(naphthalen-2-yl)-1H-pyrazol-3-yloxy]ethyl}morpholine (S1RA, E-52862)

  • Compound Description: This molecule, also known as S1RA or E-52862, acts as a potent σ(1) receptor antagonist. It exhibits high activity in pain models, particularly neurogenic and neuropathic pain, making it a potential therapeutic agent. []
  • Relevance: This compound shares a close structural resemblance to 2-(5-methyl-1H-pyrazol-3-yl)acetic acid through the presence of the 5-methyl-1H-pyrazol-3-yl core structure. The key differences are the presence of a naphthalene ring linked to the pyrazole and a morpholine ring connected via an ethoxy linker. These modifications likely contribute to its potent σ(1) receptor antagonist activity and therapeutic potential in pain management. []

2-(4-(1-phenyl-1H-pyrazol-3-yl)phenoxy)-N-phenylacetamide

  • Compound Description: This compound serves as a crucial building block in synthesizing novel acridines, tetrahydrodipyrazolo[3,4-b:4′,3′-e]pyridines, and tri-substituted methanes, which are being investigated for various biological applications. []
  • Relevance: This compound is structurally related to 2-(5-methyl-1H-pyrazol-3-yl)acetic acid, sharing a similar pyrazole-acetic acid core structure. The difference lies in the presence of a phenyl group at the 1-position of the pyrazole ring and the replacement of the methyl group at the 5-position with a phenoxy group in this compound. These modifications could alter its physicochemical properties and potential interactions with biological targets. []

2-(1-carbomethoxy-5-[4-dimethylaminophenyl]-1H-pyrazol-3-yl)phenol

  • Compound Description: This compound is part of a series of 2‐(5‐aryl‐1‐carbomethoxy‐1H-pyrazol‐3‐yl)phenols studied for their proton/charge transfer properties. This specific derivative exhibits a large Stokes shift in fluorescence due to excited-state intramolecular proton transfer. []

N-[6-(4-butanoyl-5-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]-5-chloro-1-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-1H-indole-3-carboxamide (SAR216471)

  • Compound Description: This compound, known as SAR216471, is a highly potent and selective P2Y12 antagonist. It demonstrated significant antiplatelet and antithrombotic activities in in vivo models. []
  • Relevance: SAR216471 includes the 5-methyl-1H-pyrazol-1-yl moiety as part of its structure, directly linking it to 2-(5-methyl-1H-pyrazol-3-yl)acetic acid. This shared structural element suggests that this specific pyrazole derivative might be a valuable pharmacophore in designing P2Y12 antagonists. []

methyl 4-[(5-methyl-1H-pyrazol-3-yl)amino]-3-nitrobenzoate

  • Compound Description: This compound served as a precursor in the synthesis of methyl 1-(5-methyl-1H-pyrazol-3-yl)-1H-benzimidazole-5-carboxylate. Its crystal structure reveals a polarized structure in the nitroaniline portion and intermolecular hydrogen bonding patterns leading to chains of rings. []
  • Relevance: This compound contains the 5-methyl-1H-pyrazol-3-yl group, directly relating it to 2-(5-methyl-1H-pyrazol-3-yl)acetic acid. In this compound, the pyrazole is linked to a nitroaniline moiety via an amino group, which differentiates its properties and reactivity compared to 2-(5-methyl-1H-pyrazol-3-yl)acetic acid. []

methyl 1-(5-methyl-1H-pyrazol-3-yl)-1H-benzimidazole-5-carboxylate

  • Compound Description: Synthesized from methyl 4-[(5-methyl-1H-pyrazol-3-yl)amino]-3-nitrobenzoate, this compound's crystal structure reveals two independent molecular types forming sheets of rings via N—H⋯N and C—H⋯O hydrogen bonds. []
  • Relevance: This compound shares the 5-methyl-1H-pyrazol-3-yl unit with 2-(5-methyl-1H-pyrazol-3-yl)acetic acid. In this compound, the pyrazole is incorporated into a benzimidazole ring system, and a methyl carboxylate group is present at the 5-position of the benzimidazole ring. These structural modifications likely contribute to its distinct crystal packing and potential biological activities. []

1-((benzo[d]thiazol-2-yl)methyl)-4,5-dihydro-3-methyl-N-phenyl-1H-pyrazol-5-imine

  • Compound Description: This class of compounds, incorporating benzo[d]thiazole and pyrazole moieties, were synthesized and evaluated for their biological activities. []
  • Relevance: This class of compounds features a pyrazole ring system, making them structurally related to 2-(5-methyl-1H-pyrazol-3-yl)acetic acid. The difference lies in the substitution pattern on the pyrazole ring and the presence of a benzo[d]thiazole ring connected via a methylene bridge in these compounds. []
  • Compound Description: This compound was synthesized using a one-pot telescoped process. []
  • Relevance: While not directly containing a pyrazole ring, this compound is relevant due to its similar acetic acid side chain and its synthesis involving a multicomponent reaction, highlighting a common theme in constructing heterocyclic compounds with potential biological activity. []

4-(2-Fluoro-4-methoxyphenyl)-5-((1-methyl-1H-pyrazol-3-yl)methoxy)picolinamide (MG2-1812)

  • Compound Description: This compound, also known as MG2-1812, is a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor subtype 2 (mGlu2). It shows potential as a PET ligand for imaging mGlu2 in the brain. []
  • Relevance: This compound contains the 1-methyl-1H-pyrazol-3-yl moiety, making it structurally related to 2-(5-methyl-1H-pyrazol-3-yl)acetic acid. This shared pyrazole group highlights its potential as a pharmacophore for interacting with biological targets, albeit with different binding modes due to the distinct chemical environments and substitutions. []

2-(4-(4,5-dihydro-1H-pyrazol-3-yl)phenoxy)acetic acid

  • Compound Description: This compound and its analogs were studied for their anti-mycobacterial activity using QSAR modeling. The study highlighted the importance of molecular geometry, atomic masses, and hydrogen bonding interactions for their activity. []
  • Relevance: Both 2-(4-(4,5-dihydro-1H-pyrazol-3-yl)phenoxy)acetic acid and 2-(5-methyl-1H-pyrazol-3-yl)acetic acid share the same pyrazole-acetic acid core structure. The differences lie in the saturation of the pyrazole ring (dihydro in the related compound) and the presence of a phenoxy linker at the 4-position of the pyrazole ring in 2-(4-(4,5-dihydro-1H-pyrazol-3-yl)phenoxy)acetic acid. These subtle modifications can impact the compound's conformation, physicochemical properties, and potentially its interaction with biological targets, leading to different biological activities. []

4-(4-Aryl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles

  • Compound Description: This class of compounds, characterized by their planar conformation and the presence of two fluorophenyl groups, was synthesized and structurally characterized. []
  • Relevance: This compound class and 2-(5-methyl-1H-pyrazol-3-yl)acetic acid share the common element of a pyrazole ring. While the specific substitutions and overall structures differ significantly, the shared pyrazole ring suggests a potential common starting point in their synthesis or potential similarities in some of their chemical properties. []
  • Compound Description: This series of compounds was designed as novel proton/charge transfer molecules. They were found to exhibit interesting photophysical properties, including large Stokes shifts in fluorescence attributed to excited-state intramolecular proton transfer. []
  • Compound Description: These compounds were synthesized and evaluated for their insecticidal activity against Helicoverpa armigera. []
  • Relevance: This series of compounds is closely related to 2-(5-methyl-1H-pyrazol-3-yl)acetic acid. Both share the pyrazole ring system, though with different substitution patterns. They also both possess an acetic acid side chain, which is modified to a hydrazide in this related compound series. This structural similarity indicates a potential shared starting material or synthetic route and suggests the acetic acid moiety might be important for interacting with biological targets. []
  • Compound Description: This group of compounds was synthesized using a green and efficient four-component condensation reaction, showcasing an alternative synthetic approach for constructing diverse pyrazole derivatives. []
  • Relevance: These compounds contain a pyrazole ring, making them structurally related to 2-(5-methyl-1H-pyrazol-3-yl)acetic acid, although they lack the acetic acid side chain. The presence of the selenazole ring is a significant structural difference, highlighting the diversity possible when modifying pyrazole-containing compounds. []
  • Compound Description: Also known as Hu7691, this compound is a potent and selective Akt inhibitor. It shows promise in cancer treatment due to its low cutaneous toxicity compared to other Akt inhibitors. []
  • Relevance: This compound shares the 1-methyl-1H-pyrazol-5-yl moiety with 2-(5-methyl-1H-pyrazol-3-yl)acetic acid, suggesting that this specific pyrazole derivative might be a valuable pharmacophore in medicinal chemistry. The different positions of the methyl and carboxylic acid substituents on the pyrazole ring, as well as the rest of the molecule's structure, result in completely different biological activities. []

1-[(5-Substituted phenyl)-4,5-dihydro-1H-pyrazol-3-yl]-5-phenyl-1H-tetrazole

  • Compound Description: This class of compounds, with varying substituents on the phenyl ring, was synthesized and tested for their analgesic, anti-inflammatory, and antimicrobial activities. Notably, some derivatives showed more potent activity than standard drugs, indicating their potential therapeutic value. [, ]
  • Relevance: These compounds are structurally similar to 2-(5-methyl-1H-pyrazol-3-yl)acetic acid, sharing a common pyrazole ring system. The key differences are the presence of a tetrazole ring linked to the pyrazole and the absence of the acetic acid side chain in these compounds. [, ]

5-methyl-4-(2-(3-methyl-4-nitroisoxazol-5-yl)-1-arylethyl)-1H-pyrazol-3-ols

  • Compound Description: This group of compounds was efficiently synthesized using a one-pot, four-component domino reaction and subsequently evaluated for their antibacterial activities. []

(R)-6-(1-(4-cyano-3-methylphenyl)-5-cyclopentyl-4,5-dihydro-1H-pyrazol-3-yl)-2-methoxynicotinic acid

  • Compound Description: This compound is a highly potent and selective nonsteroidal mineralocorticoid receptor (MR) antagonist with improved solubility and pharmacokinetic properties compared to its predecessors. It demonstrated efficacy in a rat model by increasing the urinary Na(+)/K(+) ratio, signifying MR antagonism. []
  • Relevance: This compound and 2-(5-methyl-1H-pyrazol-3-yl)acetic acid share the pyrazole ring, a common pharmacophore in various medicinal chemistry programs. Despite the shared motif, the substitutions on the pyrazole and the overall structure differ considerably, leading to distinct biological targets and therapeutic applications. []

[(Cu(mepirizole)Br)2(mu-OH)(mu-pz)] (mepirizole=4-methoxy-2-(5-methoxy-3-methyl-1H-pyrazol-1-yl)-6-methylpyrimidine; pz=pyrazolate)

  • Compound Description: This copper(II) complex, featuring a unique μ-pyrazolato-μ-hydroxo-dibridged structure, was synthesized and characterized for its crystal structure and magnetic properties. The strong antiferromagnetic coupling observed in this complex arises from the synergistic effect of the hydroxo and pyrazolato bridges. []
  • Relevance: This complex incorporates the 5-methoxy-3-methyl-1H-pyrazol-1-yl moiety as part of its mepirizole ligand. This structural feature directly relates it to 2-(5-methyl-1H-pyrazol-3-yl)acetic acid, demonstrating the versatility of this pyrazole derivative in coordinating with metal centers. The presence of the pyrazole ring in the ligand framework likely contributes to the complex's distinct structure and magnetic properties. []

5-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)thiophene-2-carboxamides

  • Compound Description: This series of compounds emerged as potent and selective monoamine oxidase B (MAO-B) inhibitors with potential applications in improving memory and cognition. []
  • Relevance: The compounds in this series contain the 1-methyl-1H-pyrazol-3-yl moiety, directly connecting them to 2-(5-methyl-1H-pyrazol-3-yl)acetic acid. This shared structural element suggests the significance of this pyrazole derivative in pharmaceutical research and its potential to interact with various biological targets, leading to diverse pharmacological activities. []

1-[5-(Substituted Aryl)-1H-Pyrazol-3-yl]-3,5-Diphenyl-1H-1,2,4-Triazole

  • Compound Description: This series of compounds was synthesized using microwave irradiation and evaluated for their antinociceptive and antimicrobial properties. Several derivatives displayed excellent analgesic activity, both peripherally and centrally acting, and some exhibited potent antibacterial and antifungal effects. []
  • Relevance: This group of compounds shares the pyrazole ring with 2-(5-methyl-1H-pyrazol-3-yl)acetic acid. While the specific substitutions and the presence of the triazole ring differentiate their structures, the common pyrazole moiety suggests potential similarities in their chemical properties and potential biological activities. []

5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl)-2,4-dihydro-pyrazol-3-one

  • Compound Description: This compound was synthesized and evaluated for its antioxidant and antimicrobial activities. []

6-(2,6-dichlorophenyl)-3-(3-methyl-1H-pyrazol-5-yl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxylic acid

  • Compound Description: This compound features both thiazole and carboxylic acid functionalities. Its organic and inorganic salts were synthesized and evaluated for their physicochemical properties and potential biological activities. []
  • Relevance: This compound is structurally similar to 2-(5-methyl-1H-pyrazol-3-yl)acetic acid as both compounds contain a pyrazole ring and a carboxylic acid moiety. The presence of the triazolothiadiazine ring system in this compound adds complexity to its structure and potentially leads to different pharmacological profiles compared to 2-(5-methyl-1H-pyrazol-3-yl)acetic acid. []
  • Compound Description: This compound, containing oxyacetic acid or oxy(2-thioxothiazolidin-3-yl)ethanone moieties, was synthesized and structurally characterized. It exhibited moderate fungicidal activity against Gibberella zeae. []
  • Relevance: This compound is related to 2-(5-methyl-1H-pyrazol-3-yl)acetic acid through the presence of the pyrazole ring. The incorporation of the thioxothiazolidinone moiety and the distinct substitution pattern on the pyrazole contribute to its specific fungicidal activity. []

3-methyl-1-(5-methyl-1,3-benzoxazol-2-yl)-1H-pyrazol-5-amine

  • Compound Description: Derivatives of this compound were synthesized and evaluated for their antitumor and antibacterial properties. []

N-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)-5-((6- ((methylamino)methyl)pyrimidin-4-yl)oxy)-1H-indole-1-carboxamide (Acrizanib)

  • Compound Description: This compound, known as Acrizanib, acts as a VEGFR-2 inhibitor. It was specifically designed for topical ocular delivery and shows promise as a therapy for neovascular age-related macular degeneration. []
  • Relevance: Acrizanib incorporates the 1-methyl-1H-pyrazol-3-yl moiety, directly linking it to 2-(5-methyl-1H-pyrazol-3-yl)acetic acid. This common structural element indicates the versatility of this pyrazole derivative in interacting with various biological targets. While Acrizanib targets VEGFR-2, the shared pyrazole moiety suggests it might be a valuable starting point for developing other kinase inhibitors. []

2-(5–Aryl-1-substituted-pyrazol-3-yl)-substituted naphthalene-1-ol

  • Compound Description: This group of compounds was synthesized using a dehydrogenation method and demonstrated excellent antimicrobial and antifungal activities. []
  • Relevance: This compound class is structurally similar to 2-(5-methyl-1H-pyrazol-3-yl)acetic acid due to the shared pyrazole ring. The additional naphthalene ring system and diverse aryl substitutions on the pyrazole in these compounds contribute to their potent antimicrobial and antifungal properties. []

1-(5-methyl-4H-pyrazol-3-yl)methanamine

  • Compound Description: This compound and its derivatives were synthesized and screened for their antibacterial activities. []

Properties

CAS Number

41669-06-1

Product Name

2-(5-methyl-1H-pyrazol-3-yl)acetic acid

IUPAC Name

2-(5-methyl-1H-pyrazol-3-yl)acetic acid

Molecular Formula

C6H8N2O2

Molecular Weight

140.142

InChI

InChI=1S/C6H8N2O2/c1-4-2-5(8-7-4)3-6(9)10/h2H,3H2,1H3,(H,7,8)(H,9,10)

InChI Key

XSRSEEZCZRABDP-UHFFFAOYSA-N

SMILES

CC1=CC(=NN1)CC(=O)O

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.